Rp-8-pCPT-cGMPS
Overview
Description
Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate is a synthetic analogue of the second messenger cyclic guanosine monophosphate. This compound is designed to inhibit cyclic guanosine monophosphate-dependent protein kinases, particularly type II isoforms . It is known for its high lipophilicity and excellent membrane permeability, making it useful for studies involving intact cells .
Mechanism of Action
Target of Action
Rp-8-pCPT-cGMPS is a potent selective inhibitor of protein kinase G (PKG) . PKG is a serine/threonine-specific protein kinase that is activated by cGMP and plays a crucial role in various physiological processes .
Mode of Action
This compound competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . It also activates retinal cGMP channels, thus discriminating between kinase and channel effects . This compound is absolutely resistant against mammalian cyclic nucleotide-dependent phosphodiesterases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP-PKG signaling pathway . This pathway plays a vital role in many physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction .
Pharmacokinetics
This compound exhibits high lipophilicity and excellent membrane permeability, making it useful for studies involving intact cells . It is also metabolically stable towards all cyclic nucleotide-responsive phosphodiesterases examined so far .
Result of Action
The action of this compound results in the inhibition of PKG, which can have various downstream effects depending on the specific physiological context . For example, in intact human platelets, this compound antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its membrane permeability makes it particularly effective in cellular environments . If the compound is used in unnecessarily high concentrations, potential cross-modulation of eg, cAMP-dependent protein kinase has to be considered .
Biochemical Analysis
Biochemical Properties
Rp-8-pCPT-cGMPS plays a significant role in biochemical reactions, particularly as an inhibitor of cGMP-dependent protein kinases . It interacts with these enzymes and antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP . The pCPT (p -chlorophenylthio) group at the 8-position of the purine increases both enzyme affinity and membrane permeability over related compounds .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of cGMP-dependent protein kinases . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cGMP-dependent protein kinases . It competitively inhibits these enzymes, leading to changes in gene expression and cellular processes .
Metabolic Pathways
This compound is involved in the cGMP signaling pathway, interacting with cGMP-dependent protein kinases
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its membrane permeability
Preparation Methods
The synthesis of Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate involves the modification of the parent compound cyclic guanosine monophosphate. The hydrogen at position 8 of the nucleobase is replaced by a 4-chlorophenylthio group, and one of the exocyclic oxygen atoms of the cyclic phosphate moiety is substituted with sulfur . The compound is typically crystallized or lyophilized as a sodium salt . Industrial production methods focus on ensuring high purity and metabolic stability, with rigorous checks for contaminants .
Chemical Reactions Analysis
Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate undergoes various chemical reactions, primarily involving its functional groups. It is a competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinases and can interact with cyclic guanosine monophosphate-gated ion channels . The compound is resistant to degradation by cyclic nucleotide-responsive phosphodiesterases, ensuring its stability in biological systems .
Scientific Research Applications
Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate is widely used in scientific research to study the role of cyclic guanosine monophosphate in cellular signaling. It is particularly valuable in investigations involving cyclic guanosine monophosphate-dependent protein kinases and their role in various physiological processes . The compound has applications in cardiovascular research, where it is used to study vasodilation and platelet function . Additionally, it is employed in neuroscience research to explore the effects of cyclic guanosine monophosphate on neuronal signaling and plasticity .
Comparison with Similar Compounds
Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate is unique in its high lipophilicity and membrane permeability, which distinguish it from other cyclic guanosine monophosphate analogues . Similar compounds include Sp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate and 8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphate . These analogues differ in their specific modifications and their effects on cyclic guanosine monophosphate-dependent protein kinases and ion channels .
Properties
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276696-61-8 | |
Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of Rp-8-pCPT-cGMPS?
A1: this compound acts as a potent and selective inhibitor of cGMP-dependent protein kinases (PKGs), particularly PKG Iα and PKG Iβ. [, ] It competes with cGMP for binding to the regulatory domain of PKG, thereby preventing its activation. [, ]
Q2: What are the downstream consequences of PKG inhibition by this compound?
A2: PKG inhibition by this compound disrupts various cellular processes, including:
- Smooth muscle relaxation: this compound can attenuate nitric oxide (NO)-mediated vasodilation in various vascular beds, including cerebral, pulmonary, and coronary arteries. [, , , ]
- Platelet activation: this compound can enhance platelet aggregation induced by agonists like collagen. []
- Neuronal excitability: this compound can suppress hyperexcitability in sensory neurons under certain conditions, potentially impacting pain perception. [, , ]
- Cellular proliferation: this compound can modulate the proliferation of different cell types, including vascular smooth muscle cells and endothelial cells. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H19ClN5O7PS. Its molecular weight is 491.86 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't extensively detailed within the provided papers, researchers can refer to chemical suppliers or databases for information regarding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.
Q5: What is known about the stability and compatibility of this compound?
A5: Information on material compatibility and stability is limited within the provided research. Researchers should consult manufacturer guidelines for optimal storage and handling.
Q6: Does this compound possess any catalytic properties?
A6: this compound primarily functions as a competitive inhibitor of PKG. It does not exhibit intrinsic catalytic activity itself. []
Q7: What are the recommended storage conditions and formulation strategies for this compound?
A7: Researchers should refer to manufacturer instructions for specific storage guidelines and formulation recommendations to ensure compound stability and solubility.
Q8: Are there specific safety guidelines for handling this compound?
A8: As with all research chemicals, appropriate laboratory safety practices should be followed when handling this compound. Researchers should consult relevant safety data sheets (SDS) for comprehensive information.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A9: While specific ADME data is not extensively discussed in the provided papers, this compound is known to be cell-permeable, suggesting good cellular uptake. Further research is required to fully elucidate its PK/PD properties.
Q10: In what research contexts has this compound been used to investigate cellular processes?
A10: this compound has been employed in numerous in vitro and in vivo studies, including:
- Vascular reactivity: Investigating the role of PKG in regulating vascular tone and blood pressure. [, , ]
- Platelet function: Exploring the involvement of PKG in platelet aggregation and thrombus formation. []
- Neuropathic pain: Examining the contribution of PKG to neuronal hyperexcitability and pain signaling. [, , ]
- Cardiac function: Assessing the influence of PKG on heart rate and contractility. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.